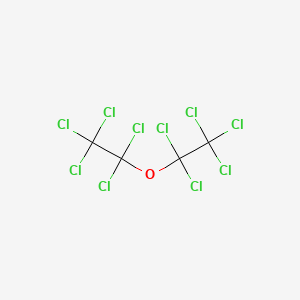![molecular formula C23H36N2O6S B14748983 Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate CAS No. 210354-30-6](/img/structure/B14748983.png)
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes tert-butyl, methylpropan-2-yl, phenylmethoxycarbonylamino, and ethylsulfanyl groups. Its molecular formula is C21H36N2O5S, and it is often used in research due to its stability and reactivity .
Preparation Methods
The synthesis of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves multiple steps, typically starting with the protection of amino groups using tert-butyl and phenylmethoxycarbonyl groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate and phenylmethoxycarbonyl chloride. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines
Scientific Research Applications
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: Research involving drug development often utilizes this compound to study its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate include:
Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate: This compound shares the tert-butyl and methylpropan-2-yl groups but lacks the phenylmethoxycarbonylamino and ethylsulfanyl groups.
Potassium tert-butyl N- [2- (trifluoroboranuidyl)ethyl]carbamate: This compound has a similar carbamate structure but includes a trifluoroboranuidyl group instead of the phenylmethoxycarbonylamino and ethylsulfanyl groups.
Di-tert-butyl dicarbonate: This compound is used as a protecting group in organic synthesis and shares the tert-butyl group but lacks the other functional groups present in the target compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and stability, making it valuable for diverse research applications.
Properties
CAS No. |
210354-30-6 |
|---|---|
Molecular Formula |
C23H36N2O6S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate |
InChI |
InChI=1S/C23H36N2O6S/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)12-14-32-15-13-24-20(27)29-16-17-10-8-7-9-11-17/h7-11,18H,12-16H2,1-6H3,(H,24,27)(H,25,28) |
InChI Key |
ACKDHXOKKZFQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



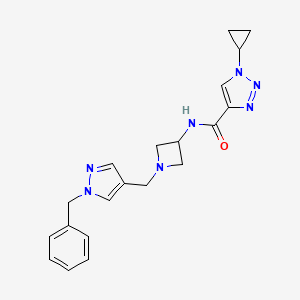
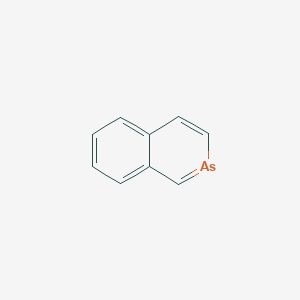
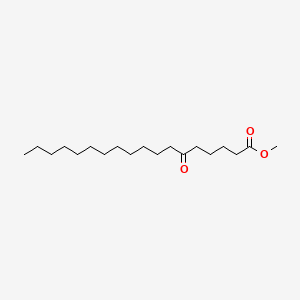
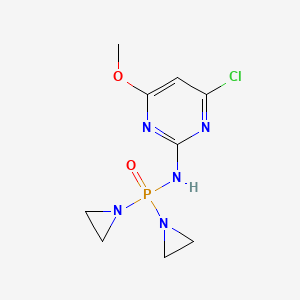
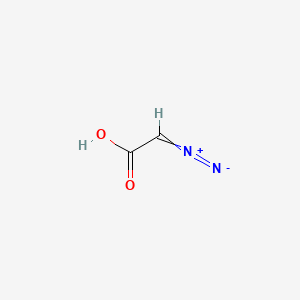
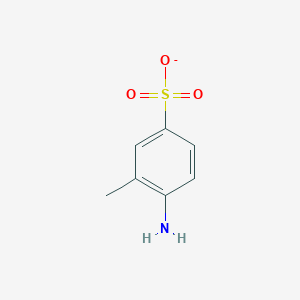
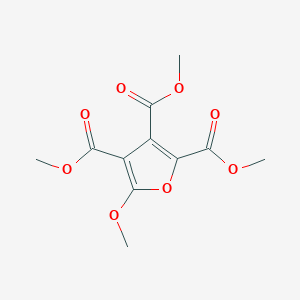
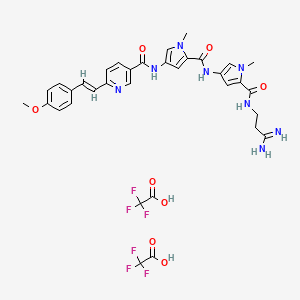

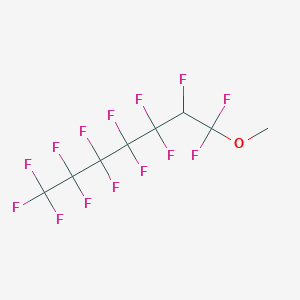
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
